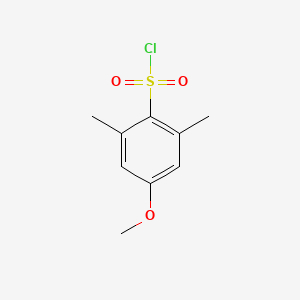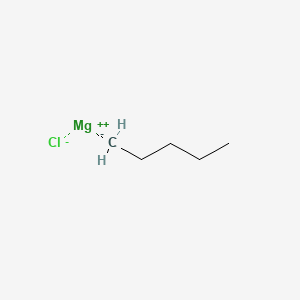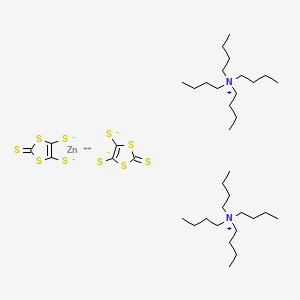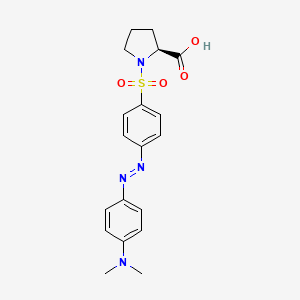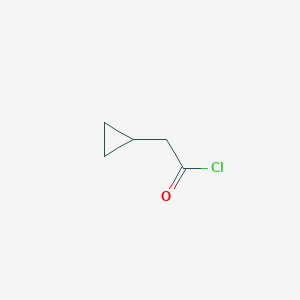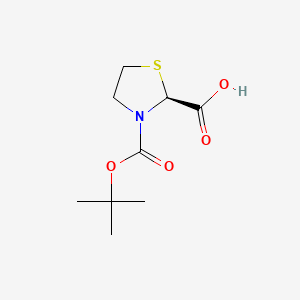
Acide 4-bromo-2-formylbenzoïque
Vue d'ensemble
Description
4-Bromo-2-formylbenzoic acid (CAS 871502-87-3) belongs to the family of carboxylic acids . It is an important intermediate in the synthesis of many pharmaceuticals, dyes, and other organic compounds . It is also used in the synthesis of a variety of polymers and other materials .
Synthesis Analysis
The synthesis of 4-Bromo-2-formylbenzoic acid involves several steps. One method involves the slow addition of 1-bromo-2-fluoro-4-methylbenzene to a 1:1 mixture of pyridine and water at 90°C, followed by the addition of potassium permanganate . The reaction mixture is stirred at 90°C for 3 hours . Another method involves the preparation of Enzalutamide starting from 2-fluoro-4-nitrotoluene .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-formylbenzoic acid is C8H5BrO3 . The InChI code is 1S/C8H5BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) .Chemical Reactions Analysis
4-Formylbenzoic acid has been utilized as a molecular probe to investigate the factors governing the rate of reaction between transketolase and aromatic aldehydes . Transketolase is a key enzyme involved in the pentose phosphate pathway, and its activity can be modulated by various aldehydes, including aromatic aldehydes .Physical And Chemical Properties Analysis
4-Bromo-2-formylbenzoic acid has a molecular weight of 229.03 . It has a density of 1.8±0.1 g/cm3, a boiling point of 360.6±32.0 °C at 760 mmHg, and a flash point of 171.9±25.1 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
L’acide 4-bromo-2-formylbenzoïque est un intermédiaire précieux dans la synthèse de divers composés pharmaceutiques. Son groupe formyle réactif permet des réactions chimiques ultérieures qui peuvent conduire à la formation de molécules complexes utilisées dans le développement de médicaments .
Synthèse de colorants
Ce composé joue un rôle crucial dans la synthèse de colorants. L’atome de brome peut subir des réactions de substitution, permettant la création de colorants ayant des propriétés spécifiques pour des applications industrielles et de recherche .
Synthèse de polymères
Dans le domaine de la chimie des polymères, l’this compound est utilisé pour introduire des atomes de brome dans les polymères. Cela peut améliorer les propriétés ignifuges du matériau, ce qui le rend utile dans la fabrication de produits de consommation plus sûrs .
Développement de capteurs chimiques
Le groupe formyle de l’this compound peut être utilisé pour développer des capteurs chimiques, en particulier pour détecter des sucres comme le fructose. Ces capteurs ont des applications dans le contrôle de la qualité de l’industrie alimentaire et le diagnostic médical .
Science des matériaux
Les chercheurs utilisent l’this compound pour synthétiser des matériaux ayant des propriétés électroniques ou optiques spécifiques. Il est un précurseur important dans la création de semi-conducteurs organiques et d’autres matériaux avancés .
Catalyse
Le composé est utilisé dans des procédés catalytiques pour faciliter les réactions chimiques. Sa structure peut être modifiée pour créer des catalyseurs qui améliorent l’efficacité et la sélectivité des procédés chimiques industriels .
Synthèse de biaryles
En synthèse organique, l’this compound est utilisé pour la construction de composés biaryliques par des réactions de couplage croisé catalysées au palladium. Ces structures biaryliques sont importantes dans les produits pharmaceutiques et les agrochimiques .
Chimie analytique
En raison de sa structure chimique distincte, l’this compound peut servir de standard ou de réactif en chimie analytique, aidant à la quantification et à l’identification de substances dans des mélanges complexes .
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVFFWJIPXPVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582234 | |
| Record name | 4-Bromo-2-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871502-87-3 | |
| Record name | 4-Bromo-2-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-formylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



